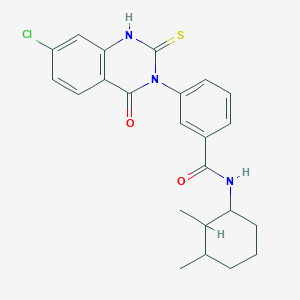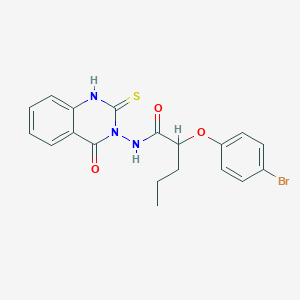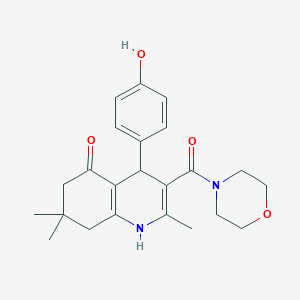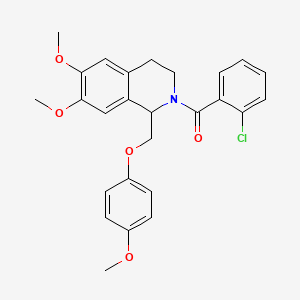![molecular formula C19H20ClN2O2S+ B11213442 1-(4-chlorophenyl)-3-hydroxy-3-(4-methoxyphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11213442.png)
1-(4-chlorophenyl)-3-hydroxy-3-(4-methoxyphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorophenyl)-3-hydroxy-3-(4-methoxyphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium is a complex organic compound featuring a unique imidazo[2,1-b][1,3]thiazine ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-3-hydroxy-3-(4-methoxyphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazo[2,1-b][1,3]thiazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting with a thioamide and an α-halo ketone can lead to the formation of the thiazine ring.
Introduction of Substituents: The chlorophenyl and methoxyphenyl groups are introduced through nucleophilic substitution reactions. This often involves the use of chlorinated aromatic compounds and methoxy-substituted aromatic compounds as reactants.
Hydroxylation: The hydroxyl group is typically introduced via oxidation reactions, using reagents such as hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
1-(4-chlorophenyl)-3-hydroxy-3-(4-methoxyphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to alter the aromatic substituents.
Substitution: The chlorophenyl and methoxyphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reagents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Conditions may include the use of strong bases or acids, and solvents like dichloromethane or ethanol.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a variety of functional groups, altering the compound’s properties.
科学的研究の応用
1-(4-chlorophenyl)-3-hydroxy-3-(4-methoxyphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
作用機序
The mechanism by which 1-(4-chlorophenyl)-3-hydroxy-3-(4-methoxyphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium exerts its effects is complex and involves multiple molecular targets and pathways. The compound may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. For example, it could inhibit specific enzymes involved in disease pathways or modulate receptor activity to produce therapeutic effects.
類似化合物との比較
Similar Compounds
1-(4-chlorophenyl)-3-hydroxy-3-(4-nitrophenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium: Similar structure but with a nitro group instead of a methoxy group.
1-(4-bromophenyl)-3-hydroxy-3-(4-methoxyphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
The unique combination of chlorophenyl and methoxyphenyl groups in 1-(4-chlorophenyl)-3-hydroxy-3-(4-methoxyphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium contributes to its distinct chemical properties and potential applications. The presence of these groups can influence the compound’s reactivity, biological activity, and overall stability, making it a valuable compound for research and industrial applications.
特性
分子式 |
C19H20ClN2O2S+ |
|---|---|
分子量 |
375.9 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-3-(4-methoxyphenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol |
InChI |
InChI=1S/C19H20ClN2O2S/c1-24-17-9-3-14(4-10-17)19(23)13-21(16-7-5-15(20)6-8-16)18-22(19)11-2-12-25-18/h3-10,23H,2,11-13H2,1H3/q+1 |
InChIキー |
WEDIZHLJZFDESA-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2(CN(C3=[N+]2CCCS3)C4=CC=C(C=C4)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3-Bromophenyl)-4-(3-fluorophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole](/img/structure/B11213365.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-[(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxamide](/img/structure/B11213366.png)

![3-(2-Chlorophenyl)-11-(5-methyl-2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one](/img/structure/B11213375.png)


![7-{[4-(Benzylcarbamoyl)piperidin-1-YL]sulfonyl}-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B11213393.png)
![5-[4-Chloro-2-(difluoromethoxy)phenyl]-7-(4-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11213412.png)
![N-[(4-methoxyphenyl)methyl]-2,3-bis(4-methylphenyl)quinoxaline-6-carboxamide](/img/structure/B11213419.png)
![7-(4-chlorophenyl)-5-phenyl-N-(thiophen-2-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11213431.png)
![7-(4-chlorophenyl)-N-(3,3-diphenylpropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11213436.png)
![N-(4-ethylphenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B11213450.png)
![N-(2,5-dichlorophenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11213459.png)
